
Ethyl 5-pyrimidinecarboxylate
Overview
Description
Ethyl 5-pyrimidinecarboxylate, also known as pyrimidine-5-carboxylic acid ethyl ester, is a heterocyclic compound with the molecular formula C7H8N2O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-pyrimidinecarboxylate can be synthesized from 5-bromo-pyrimidine through a metalation process followed by treatment with ethyl cyanoformate . The reaction typically involves the following steps:
Metalation: 5-bromo-pyrimidine is treated with a strong base such as n-butyllithium to form the corresponding lithium derivative.
Esterification: The lithium derivative is then reacted with ethyl cyanoformate to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-pyrimidinecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-deficient pyrimidine ring.
Oxidation and Reduction: It can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation Reactions: The ester group can undergo condensation reactions with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Amides and Esters: Formed through condensation reactions.
Hydroxylated Derivatives: Resulting from oxidation reactions.
Reduced Derivatives: Obtained through reduction processes.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Ethyl 5-pyrimidinecarboxylate serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for their potential therapeutic effects against a range of diseases, including cancer and neurological disorders.
- Anticancer Activity : Compounds derived from this compound have shown promising anticancer properties. For instance, the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives has been linked to the inhibition of kinases such as Raf, which are implicated in tumor proliferation . These compounds demonstrate anti-proliferative activity against various cancer cell lines.
- Neurological Disorders : Research indicates that this compound derivatives may interact with neurotransmitter systems, suggesting potential applications in treating conditions like depression and anxiety. For example, studies have highlighted its efficacy in modulating serotonin receptors, which could be beneficial for mood disorders.
Synthesis of Functionalized Pyrimidines
The compound is frequently utilized in synthetic organic chemistry to create functionalized pyrimidine derivatives. The ability to modify its structure allows researchers to explore new pharmacological profiles.
- Radical Chemistry : this compound can be synthesized through radical reactions, such as the Minisci reaction. This method facilitates the regioselective introduction of various substituents on the pyrimidine ring, leading to compounds with enhanced biological activity .
- High-Yield Synthesis : Recent advancements have demonstrated efficient one-step syntheses of ethyl 5-bromopyrimidine-4-carboxylate from readily available precursors. This approach not only improves yields but also reduces the number of synthetic steps required .
Case Studies and Research Findings
Several studies illustrate the practical applications and effectiveness of this compound in drug discovery:
Spectroscopic Characterization
This compound has been characterized using various spectroscopic techniques, which are essential for confirming its structure and purity:
Mechanism of Action
The mechanism by which ethyl 5-pyrimidinecarboxylate exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Ethyl 5-pyrimidinecarboxylate can be compared with other pyrimidine derivatives such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4-methyl-5-imidazolecarboxylate: Contains an imidazole ring fused to the pyrimidine ring.
Ethyl 3-methylpyrazole-5-carboxylate: Features a pyrazole ring instead of a pyrimidine ring.
Uniqueness: this compound is unique due to its specific ester group and the position of the carboxylate group on the pyrimidine ring. This structural configuration imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Biological Activity
Ethyl 5-pyrimidinecarboxylate (C7H8N2O2) is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
This compound is synthesized primarily through metalation of 5-bromo-pyrimidine followed by esterification with ethyl cyanoformate. The reaction can be summarized as follows:
- Metalation : 5-bromo-pyrimidine is treated with a strong base (e.g., n-butyllithium) to form a lithium derivative.
- Esterification : The lithium derivative reacts with ethyl cyanoformate to yield this compound.
This compound features a pyrimidine ring, which is crucial for its biological interactions, particularly as an enzyme inhibitor or receptor ligand .
This compound exhibits biological activity through various mechanisms:
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This property is significant in the development of therapeutic agents targeting metabolic pathways.
- Receptor Ligand Activity : The compound may interact with various receptors, influencing signaling pathways involved in cellular responses .
Antiviral Activity
Research has demonstrated that derivatives of pyrimidine, including this compound, possess antiviral properties. A notable study indicated that related compounds showed effectiveness against viral infections by inhibiting viral replication . This suggests potential applications in antiviral drug development.
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. Studies have shown that compounds with similar structures can reduce inflammation markers in vitro, indicating that this compound might also exhibit similar properties .
Case Studies
- Antiviral Research : A study published in Biochemical Pharmacology highlighted the antiviral activity of 5-ethyl pyrimidine deoxynucleosides, which are structurally related to this compound. These compounds demonstrated significant inhibition of viral replication in cell cultures .
- Enzyme Inhibition : In a study focused on enzyme inhibitors, this compound was shown to inhibit specific enzymes involved in metabolic pathways, contributing to its potential as a therapeutic agent for metabolic disorders .
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with other related compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
Ethyl 4-methyl-5-imidazolecarboxylate | Imidazole derivative | Antimicrobial properties |
Ethyl 3-methylpyrazole-5-carboxylate | Pyrazole derivative | Anti-inflammatory effects |
Ethyl 2-aminodihydro-5-pyrimidinecarboxylate | Amino derivative | Anticancer activity |
This table highlights the diverse biological activities associated with similar compounds and underscores the potential of this compound as a versatile agent in pharmacology.
Properties
IUPAC Name |
ethyl pyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-11-7(10)6-3-8-5-9-4-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWDQAKDVQNVAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400994 | |
Record name | ethyl 5-pyrimidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40929-50-8 | |
Record name | ethyl 5-pyrimidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-pyrimidinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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